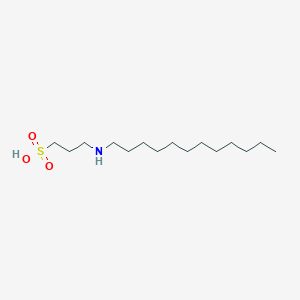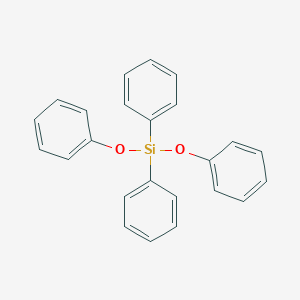
Diphenoxydiphenylsilane
Vue d'ensemble
Description
Diphenoxydiphenylsilane is a chemical compound with the molecular formula C24H20O2Si . It contains 47 atoms in total, including 20 Hydrogen atoms, 24 Carbon atoms, and 2 Oxygen atoms . It also contains a total of 50 bonds, including 30 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings .
Synthesis Analysis
Diphenoxydiphenylsilane has been incorporated into the synthesis of hybrid silicon-containing phthalonitrile monomers. The processability of the polymers was found to be highly dependent on catalyst content . The synthesis of such compounds is of great importance for various applications in energy, material, or medicinal fields .Molecular Structure Analysis
The molecular structure of Diphenoxydiphenylsilane is characterized by a total of 50 bonds, including 30 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, and 4 six-membered rings . The analysis of molecular dynamics results can be performed using GROMACS tools .Applications De Recherche Scientifique
Catalyst in Polypropylene Industry : Diphenyldimethoxylsilane, closely related to diphenoxydiphenylsilane, is a crucial component in novel, highly effective catalysts used in the polypropylene industry. It is utilized in approximately 80 polypropylene factories in China, as detailed by Wang Chang (2001) in a study focusing on its preparation through a two-step reaction using diphenyldichlorosilane and methanol as raw materials (Wang Chang, 2001).
Synthesis of Hydrido-Disiloxanes : J. Buonomo, C. Eiden, and C. Aldrich (2018) presented a simple, one-pot, high-yielding synthesis of 1,3-diphenyldisiloxane, which could be related to diphenoxydiphenylsilane. This mechano-chemical procedure is efficient and scalable, offering a convenient route to hydrido-disiloxanes from commercially available silanes (Buonomo, Eiden, & Aldrich, 2018).
Poly(Imide Siloxane) Copolymers : In a study by W. Liaw and Kuan-Pin Chen (2007), various numbers of diphenyl-siloxane groups were incorporated into oligomers to synthesize a series of poly(imide siloxane) copolymers. These copolymers demonstrated significant improvements in thermal stabilities and mechanical properties, highlighting the potential application of diphenyl-siloxane in engineering polymers (Liaw & Chen, 2007).
Photoconducting Poly(Siloxane) : Sang Ho Lee et al. (2003) synthesized a new photoconducting polymer, diphenyl hydrazone-substituted polysiloxane, for photorefractive applications. This polymer, with a dopant, showed high photoconductivity and potential for use in photorefractive composites (Lee et al., 2003).
Thermal Degradation of Polysiloxanes : Girish Deshpande and M. Rezac (2002) reported on the kinetics of degradation of polysiloxanes, including poly(diphenyl-dimethyl)siloxane. This study provides insights into the thermal stability of polysiloxanes, which is crucial for their application in various industrial processes (Deshpande & Rezac, 2002).
Copolymerization of Aromatic Dialdehydes : Chuanyang Li et al. (2017) explored the hydrosilylation reaction of diphenylsilane with aromatic dialdehydes. Their work contributes to the understanding of polymer synthesis involving silanes and their potential applications in various fields (Li et al., 2017).
Propriétés
IUPAC Name |
diphenoxy(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKQPMORVEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154465 | |
| Record name | Diphenoxydiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenoxydiphenylsilane | |
CAS RN |
1247-19-4 | |
| Record name | 1,1′-(Diphenoxysilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenoxydiphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenoxydiphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenoxydiphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



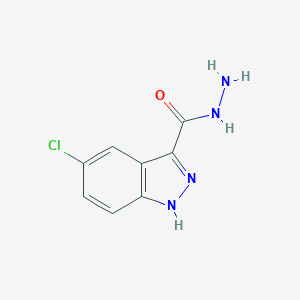



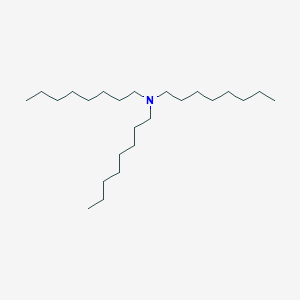
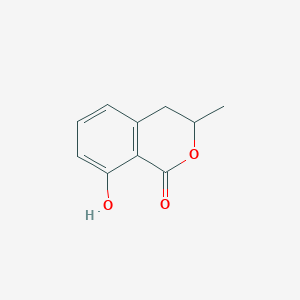
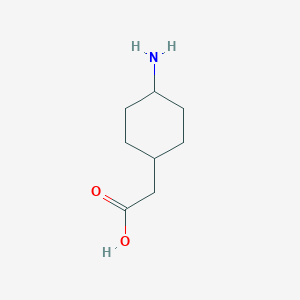

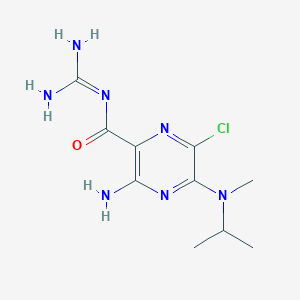
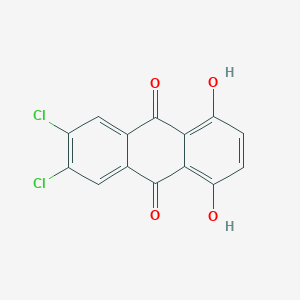
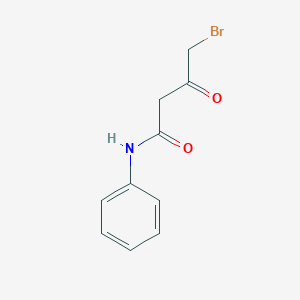
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)

